molecular formula C8H10FNO2 B14171141 Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B14171141
M. Wt: 171.17 g/mol
InChI Key: NSVMJJZSKDMKQD-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of a fluorine atom at the 4th position, a methyl group at the 1st position, and an ethyl ester group at the 2nd position of the pyrrole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst. This reaction forms the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrrole oxides or reduction to form pyrrolidines.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) facilitate ester hydrolysis.

Major Products Formed

    Substitution: Formation of various substituted pyrrole derivatives.

    Oxidation: Formation of pyrrole oxides.

    Reduction: Formation of pyrrolidines.

    Hydrolysis: Formation of 4-fluoro-1-methyl-1H-pyrrole-2-carboxylic acid.

Scientific Research Applications

Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Ethyl 4-fluoro-1-methyl-1H-pyrrole-2-carboxylate can be compared with other pyrrole derivatives such as:

    Ethyl 4-methyl-1H-pyrrole-2-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluoro-1H-pyrrole-2-carboxylate: Lacks the ethyl ester group, affecting its reactivity and applications.

    1-Methyl-1H-pyrrole-2-carboxylate: Lacks both the fluorine atom and the ethyl ester group, leading to distinct characteristics.

The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-fluoro-1-methylpyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c1-3-12-8(11)7-4-6(9)5-10(7)2/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSVMJJZSKDMKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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